

Unveiling the Chemical Versatility of Azido-PEG5-acid: A Technical Guide

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Compound of Interest		
Compound Name:	Azido-PEG5-acid	
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For Researchers, Scientists, and Drug Development Professionals

Azido-PEG5-acid (N₃-PEG₅-COOH) is a heterobifunctional linker molecule that has garnered significant attention in the fields of bioconjugation, drug delivery, and materials science. Its unique architecture, featuring a terminal azide group and a carboxylic acid separated by a five-unit polyethylene glycol (PEG) spacer, provides a versatile platform for covalently linking a wide array of molecules. This guide delves into the core chemical properties of Azido-PEG5-acid, offering a comprehensive overview of its reactivity and utility, supplemented with detailed experimental protocols and workflow visualizations to empower your research and development endeavors.

Core Chemical Properties and Specifications

Azido-PEG5-acid is a water-soluble molecule, a characteristic conferred by its hydrophilic PEG chain, which enhances its biocompatibility and utility in aqueous environments.[1][2][3][4] [5] The azide and carboxylic acid functional groups exhibit distinct reactivity profiles, allowing for orthogonal or sequential conjugation strategies.



Property	Value	Reference(s)
Molecular Formula	C13H25N3O7	
Molecular Weight	335.36 g/mol	-
CAS Number	1425973-16-5	-
Appearance	Colorless to light yellow liquid	-
Solubility	Soluble in water and common organic solvents (e.g., DMF, DMSO)	
Purity	Typically >95%	-
Storage Conditions	Store at -20°C, protected from light and moisture	_

Dual Reactivity: A Gateway to Diverse Applications

The chemical utility of **Azido-PEG5-acid** stems from its two terminal functional groups: the azide and the carboxylic acid. These groups can be selectively reacted to form stable covalent bonds with a variety of complementary functionalities.

The Azide Terminus: A Hub for "Click Chemistry"

The azide group (N₃) is a key player in the realm of "click chemistry," a set of bioorthogonal reactions known for their high efficiency, selectivity, and mild reaction conditions. Specifically, the azide group of **Azido-PEG5-acid** can participate in:

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly popular reaction
 involves the [3+2] cycloaddition between the azide and a terminal alkyne in the presence of a
 copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole ring.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the
 cytotoxicity of a copper catalyst is a concern, SPAAC offers a metal-free alternative. This
 reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or
 bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide to form a stable
 triazole.



These click chemistry reactions are instrumental in conjugating **Azido-PEG5-acid** to alkynemodified proteins, peptides, nucleic acids, and small molecules.

The Carboxylic Acid Terminus: Forming Stable Amide Bonds

The carboxylic acid (-COOH) group provides a handle for conjugation to primary and secondary amines (-NH₂). This is typically achieved through the formation of an active ester intermediate, most commonly using carbodiimide chemistry.

• EDC/NHS Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, are used to convert the carboxylic acid into a more reactive NHS ester. This ester then readily reacts with amine-containing molecules to form a stable amide bond.

This method is widely employed for attaching **Azido-PEG5-acid** to lysine residues on proteins, amine-modified surfaces, and other amine-containing biomolecules.

Experimental Protocols

The following are detailed protocols for the key reactions involving Azido-PEG5-acid.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of **Azido-PEG5-acid** to an alkyne-containing molecule.

Materials:

- Azido-PEG5-acid
- Alkyne-containing molecule
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate



- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
- Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Degassing equipment (optional, but recommended)

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of Azido-PEG5-acid in the reaction buffer.
 - Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.
 - Prepare a 50 mM stock solution of CuSO₄ in water.
 - Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
 - Prepare a 50 mM stock solution of THPTA or TBTA in a compatible solvent (e.g., DMSO or water).
- Reaction Setup:
 - In a microcentrifuge tube, add the alkyne-containing molecule to the desired final concentration in the reaction buffer.
 - Add Azido-PEG5-acid to the reaction mixture (typically a 1.5 to 5-fold molar excess over the alkyne).
 - Add the copper-stabilizing ligand (THPTA or TBTA) to a final concentration of 5 times the copper concentration.
 - Add CuSO₄ to a final concentration of 0.1 to 1 mM.
 - Vortex the mixture gently.
- Initiation and Incubation:



- Initiate the reaction by adding sodium ascorbate to a final concentration of 1 to 5 mM.
- Vortex the mixture gently.
- Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
- Purification:
 - Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography, depending on the nature of the conjugated molecules.

Protocol 2: EDC/NHS Amide Bond Formation

This protocol outlines the conjugation of **Azido-PEG5-acid** to an amine-containing molecule.

Materials:

- Azido-PEG5-acid
- · Amine-containing molecule
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
- Coupling Buffer (e.g., PBS, pH 7.2-8.0)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
- Desalting column (optional)

Procedure:

Preparation of Reagents:

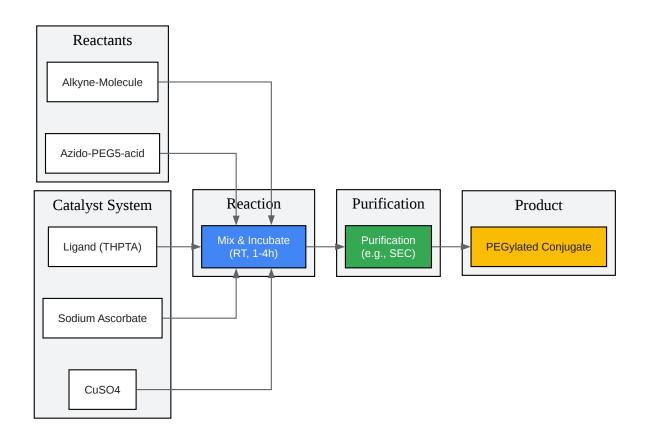


- Equilibrate all reagents to room temperature before use.
- Prepare a 10 mM stock solution of Azido-PEG5-acid in the Activation Buffer.
- Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in the Activation Buffer.
- Activation of Carboxylic Acid:
 - In a reaction tube, add the Azido-PEG5-acid solution.
 - Add a 2-10 fold molar excess of EDC and NHS/Sulfo-NHS to the Azido-PEG5-acid solution.
 - Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.
- Conjugation to Amine:
 - Immediately after activation, add the activated Azido-PEG5-acid solution to the aminecontaining molecule, which should be dissolved in the Coupling Buffer. The optimal molar ratio of the activated linker to the amine-containing molecule should be determined empirically, but a 10-20 fold molar excess of the linker is a common starting point.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching and Purification:
 - Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM and incubating for 15 minutes.
 - Remove excess reagents and purify the conjugate using a desalting column, dialysis, or another suitable chromatographic method.

Visualizing Workflows with Azido-PEG5-acid

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving **Azido-PEG5-acid**.

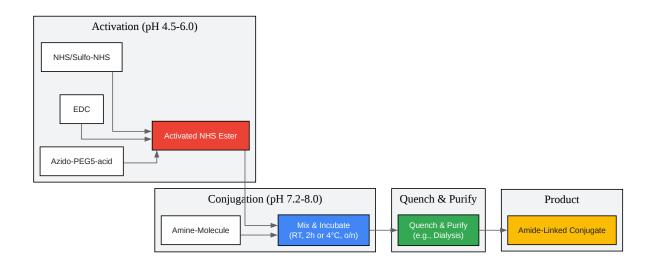




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CuAAC Reaction Workflow

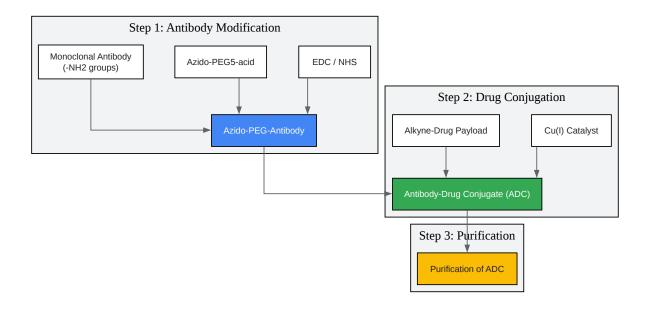




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EDC/NHS Coupling Workflow





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Antibody-Drug Conjugate (ADC) Synthesis

Applications in Drug Development and Beyond

The unique properties of **Azido-PEG5-acid** make it a valuable tool in various research and development areas:

- Antibody-Drug Conjugates (ADCs): Azido-PEG5-acid can serve as a non-cleavable linker to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted cancer therapy.
- PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), this linker can be used to connect a target protein-binding ligand to an E3 ligase-binding ligand.
- Bioconjugation: It is widely used for PEGylating proteins and peptides to improve their solubility, stability, and pharmacokinetic profiles.



 Nanotechnology and Materials Science: Azido-PEG5-acid can be used to functionalize the surfaces of nanoparticles, quantum dots, and other materials to enhance their biocompatibility and for targeted delivery applications.

In conclusion, **Azido-PEG5-acid** is a powerful and versatile chemical tool. Its well-defined structure, dual reactivity, and the biocompatibility imparted by the PEG spacer make it an invaluable component in the design and synthesis of complex biomolecular conjugates for a wide range of applications in research, diagnostics, and therapeutics.

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